molecular formula C4H5N3OS B566352 1,2-Thiazole-4-carbohydrazide CAS No. 101258-25-7

1,2-Thiazole-4-carbohydrazide

Cat. No. B566352
CAS RN: 101258-25-7
M. Wt: 143.164
InChI Key: OOQQNQZWXACBPO-UHFFFAOYSA-N
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Description

1,2-Thiazole-4-carbohydrazide is a heterocyclic compound with a molecular formula of C4H6N4OS. It is a white to yellow crystalline powder that is used in various scientific research applications. This compound has been synthesized using different methods and has shown promising results in various biological assays.

Scientific Research Applications

Antioxidant and Antitumor Activities

  • 1,2-Thiazole-4-carbohydrazide serves as a precursor in synthesizing new aromatic C-nucleosides, displaying potent antioxidant and antitumor activities. These properties were evaluated and confirmed through various experimental processes (El Sadek et al., 2014).

α-Glucosidase Inhibition

  • Derivatives of 1,2-Thiazole-4-carbohydrazide have been found to act as α-glucosidase inhibitors, which are significant in the treatment of type 2 diabetes mellitus. This was demonstrated through a series of synthesized thiosemicarbazide and 1,2,4-triazole-3-thione derivatives of imidazo[2,1-b]thiazole, highlighting their potential as a novel class of α-glucosidase inhibitors (Dincel et al., 2021).

Antimicrobial and Antitubercular Properties

  • Analogues of 1,2-Thiazole-4-carbohydrazide have shown considerable efficacy as antibacterial, antifungal, and antitubercular agents. This is attributed to the substituted 4-isopropylthiazole-2-carbohydrazide moiety, which plays a crucial role in enhancing these properties (Mallikarjuna et al., 2009).

Synthesis of Diazole Derivatives

  • 1,2-Thiazole-4-carbohydrazide is used in the synthesis of 2-amino-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. This involves a transition-metal-free synthesis process compatible with various aldehydes, facilitating the production of a variety of diazole derivatives (Niu et al., 2015).

SARS-CoV-2 Main Protease Inhibition

  • Hydrazones bearing the thiazole moiety, derived from 1,2-Thiazole-4-carbohydrazide, showed promising anti-viral activity against SARS-CoV-2 main protease (Mpro). This was determined through molecular docking and molecular dynamics simulation, indicating the potential of these compounds in inhibiting the virus lifecycle (Abu-Melha et al., 2020).

properties

IUPAC Name

1,2-thiazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3OS/c5-7-4(8)3-1-6-9-2-3/h1-2H,5H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQQNQZWXACBPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NS1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10723596
Record name 1,2-Thiazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10723596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

101258-25-7
Record name 1,2-Thiazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10723596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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